2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Description

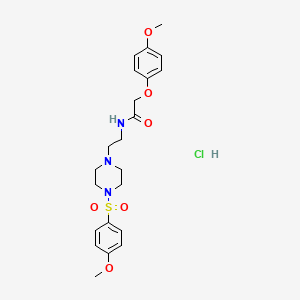

This compound is a structurally complex acetamide derivative featuring dual methoxyphenyl groups and a sulfonylated piperazine moiety. The core structure includes:

- 2-(4-methoxyphenoxy)acetamide backbone: Provides a flexible linker for molecular interactions.

- 4-((4-methoxyphenyl)sulfonyl)piperazine: The sulfonyl group enhances hydrogen bonding and solubility, while the methoxy substituent modulates electronic effects.

- Ethyl spacer: Connects the acetamide and piperazine groups, influencing conformational flexibility.

- Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .

Synthetic routes typically involve multi-step alkylation and sulfonylation reactions. For instance, piperazine derivatives are often sulfonylated using sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) under basic conditions, followed by coupling with chloroacetamide intermediates .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-29-18-3-5-20(6-4-18)31-17-22(26)23-11-12-24-13-15-25(16-14-24)32(27,28)21-9-7-19(30-2)8-10-21;/h3-10H,11-17H2,1-2H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUKHQYNICFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

Piperazine Derivative Formation: The sulfonylated intermediate is reacted with piperazine to form the piperazine derivative.

Final Coupling: The piperazine derivative is then coupled with 2-chloro-N-(2-chloroethyl)acetamide under basic conditions to yield the final product.

Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction control, purification steps such as crystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the piperazine ring suggests possible activity as a neurotransmitter modulator or receptor ligand.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders or as anti-inflammatory agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride would depend on its specific biological target. Potential mechanisms include:

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are compared below based on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Sulfonylpiperazine vs.

Chloro/fluoro groups (): Increase lipophilicity and metabolic resistance but may reduce aqueous solubility.

Biological Activity: Thiazolidinone-containing analogs () show direct antimicrobial effects, while sulfonamide derivatives () are often explored for enzyme inhibition (e.g., carbonic anhydrase).

Synthetic Strategies :

- Common steps include sulfonylation (e.g., ), acetamide coupling (), and cyclization (). The target compound’s synthesis mirrors methods in but uses methoxy-substituted reagents.

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride , also known by its CAS number 1184983-29-6 , is a synthetic chemical notable for its pharmacological properties, particularly its interaction with dopamine receptors and its potential anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenol moiety, a piperazine ring, and a sulfonamide group. Its structural formula can be represented as follows:

This unique combination of functional groups contributes to its selective binding properties and biological activity.

Dopamine Receptor Interaction

The compound acts primarily as a ligand for dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor. The pKi values indicate strong binding capabilities: 8.04 for D3 and 7.83 for D2 receptors. This suggests potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Cancer Cell Inhibition

In addition to its neuropharmacological effects, the compound has demonstrated significant anticancer activity. It exhibits a growth inhibitory concentration (GI50) of approximately 50 µM against MiaPaCa-2 pancreatic cancer cells, indicating its potential as an anticancer agent. The compound's ability to inhibit the S100A2-p53 protein-protein interaction further supports its relevance in cancer biology, potentially enhancing tumor suppressor activity.

Biological Activity Data

The following table summarizes the biological activities observed with this compound:

| Activity | Model/Cell Line | Concentration (µM) | Outcome |

|---|---|---|---|

| Dopamine Receptor Binding | D2 and D3 Receptors | - | pKi = 8.04 (D3), 7.83 (D2) |

| Cancer Cell Inhibition | MiaPaCa-2 | 50 | GI50 = 50 µM |

| S100A2-p53 Interaction | In vitro assays | - | Inhibition observed |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Neuropharmacological Effects : Research indicates that similar compounds exhibit antipsychotic effects through dopamine receptor modulation. For instance, studies on piperazine derivatives have shown their efficacy in altering dopaminergic signaling pathways, which could be extrapolated to this compound's effects in treating psychosis-related disorders .

- Anticancer Properties : A related study demonstrated that compounds with similar structural motifs inhibited tumor growth in various cancer cell lines. The inhibition of S100A2-p53 interactions has been linked to enhanced apoptosis in cancer cells, suggesting that this compound may also induce cell death pathways through similar mechanisms .

Q & A

Q. What are the critical steps in synthesizing 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions: (1) coupling of the methoxyphenoxyacetamide core with a piperazine-sulfonyl intermediate, (2) sulfonylation of the piperazine ring using 4-methoxyphenylsulfonyl chloride, and (3) hydrochloridation for salt formation. Key steps include temperature control (e.g., reflux at 80–100°C for sulfonylation) and solvent selection (e.g., dichloromethane for nucleophilic substitutions). Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, sulfonyl protons at δ 7.5–8.0 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~600–620 Da). Infrared (IR) spectroscopy validates functional groups (e.g., sulfonyl S=O stretch at 1150–1350 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies: (1) Thermal stress (40–60°C for 4 weeks), (2) photolytic stress (ICH Q1B guidelines, UV light exposure), and (3) hydrolytic stress (pH 1–9 buffers). Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolysis of the acetamide or sulfonyl group). Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer : Use computational docking (AutoDock Vina) to screen against kinase or GPCR libraries, focusing on sulfonyl-piperazine motifs known to bind ATP pockets. Validate via surface plasmon resonance (SPR) for binding affinity (KD measurement). For enzyme targets, perform inhibition assays (e.g., carbonic anhydrase or phosphodiesterase activity assays) with IC₅₀ determination .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols: (1) Use isogenic cell lines (e.g., HEK293 vs. HeLa), (2) validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays), and (3) perform meta-analysis of dose-response curves. Cross-reference with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-specific effects .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?

- Methodological Answer : Key PK metrics: (1) Oral bioavailability (compare AUC after oral vs. IV administration in rodents), (2) half-life (t₁/₂) in plasma, and (3) blood-brain barrier permeability (measure brain/plasma ratio). Use LC-MS/MS for quantification. Address poor solubility via co-solvents (e.g., 10% DMSO/PBS) or nanoformulation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Systematically modify substituents: (1) Replace methoxy groups with halogens (e.g., fluoro) to enhance metabolic stability, (2) vary piperazine substituents (e.g., ethyl vs. methyl), and (3) test acetamide bioisosteres (e.g., urea or sulfonamide). Evaluate changes via in vitro potency (EC₅₀) and cytotoxicity (CC₅₀ in HepG2 cells). Use X-ray crystallography to resolve binding modes .

Q. What experimental approaches address low aqueous solubility in biological assays?

- Methodological Answer : Employ solubility-enhancing strategies: (1) Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10–20 mM), (2) prepare phosphate-buffered saline (PBS) with 0.1% Tween-80, or (3) synthesize prodrugs (e.g., ester derivatives). Validate solubility via nephelometry and confirm bioactivity retention in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.